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molecular formula C9H6N2O3 B1302399 5-(3-Nitrophenyl)oxazole CAS No. 89808-77-5

5-(3-Nitrophenyl)oxazole

Cat. No. B1302399
M. Wt: 190.16 g/mol
InChI Key: ALXACHUFQSLYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875609B2

Procedure details

2.04 g (13.5 mmol, 1 eq.) of 3-nitrobenzaldehyde, 2.90 g (14.85 mmol, 1.1 eq.) of tosylmethyl isocyanide, 200 mL of MeOH and 200 mL of DME are introduced into a 1 L flask. 25 g of Amberlyst A26 OH— resin are added and the mixture is heated under reflux for 1 hour. The reaction medium is cooled to room temperature, then the resin is filtered over a frit and rinsed with methanol. After concentration to dryness, 2.56 g (yield=100%) of 5-(3-nitrophenyl)oxazole are obtained. The product is used without subsequent purification.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].S([CH2:22][N+:23]#[C-:24])(C1C=CC(C)=CC=1)(=O)=O.CO>COCCOC>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[O:8][CH:24]=[N:23][CH:22]=2)[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
2.9 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
25 g of Amberlyst A26 OH— resin are added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resin is filtered over a frit
WASH
Type
WASH
Details
rinsed with methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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